2-Azaniumylethylazanium;diacetate
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Overview
Description
2-Azaniumylethylazanium;diacetate is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. It is characterized by its unique structure, which includes two ammonium groups and two acetate groups. This compound is of interest due to its potential reactivity and versatility in different chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azaniumylethylazanium;diacetate typically involves the reaction of ethylenediamine with acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{NH}_2\text{CH}_2\text{CH}_2\text{NH}_2 + 2 \text{CH}_3\text{COOH} \rightarrow \text{NH}_3+\text{CH}_2\text{CH}_2\text{NH}_3+ + 2 \text{CH}_3\text{COO}^- ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using large reactors and optimized reaction conditions. The process involves the careful control of temperature, pH, and reactant concentrations to maximize yield and purity. The product is then purified through crystallization or other suitable methods.
Chemical Reactions Analysis
Types of Reactions
2-Azaniumylethylazanium;diacetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ammonium groups to amine groups.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different nitrogen-containing compounds, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-Azaniumylethylazanium;diacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound can be used in studies involving cell culture and biochemical assays.
Industry: It can be used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Azaniumylethylazanium;diacetate involves its interaction with various molecular targets. The ammonium groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The acetate groups can participate in esterification reactions, further expanding the compound’s versatility.
Comparison with Similar Compounds
Similar Compounds
Phenyliodine(III)diacetate (PIDA): This compound is widely used as an oxidizing agent in organic synthesis.
Ethynodiol diacetate: Used as an oral contraceptive, it has a different mechanism of action involving hormone receptors.
Uniqueness
2-Azaniumylethylazanium;diacetate is unique due to its dual ammonium and acetate groups, which provide a combination of reactivity and versatility not commonly found in other compounds. This makes it a valuable reagent in various chemical and biological applications.
Properties
IUPAC Name |
2-azaniumylethylazanium;diacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8N2.2C2H4O2/c3-1-2-4;2*1-2(3)4/h1-4H2;2*1H3,(H,3,4) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXQBSJDTDGBHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].C(C[NH3+])[NH3+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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